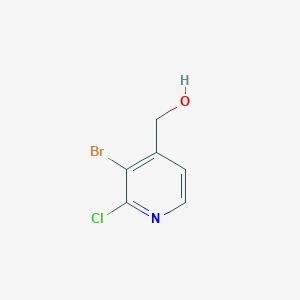

(3-Bromo-2-chloropyridin-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-2-chloropyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVLTYKZPWOLCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CO)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Pyridine Derivatives As Fundamental Scaffolds in Chemical Research

Pyridine (B92270) and its derivatives represent a cornerstone of heterocyclic chemistry, serving as fundamental scaffolds in a vast array of scientific disciplines. wisdomlib.orgnih.govrsc.org The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous feature in numerous natural products, including essential vitamins like niacin and pyridoxine, and alkaloids such as nicotine. nih.gov In the realm of synthetic chemistry, these compounds are not only common solvents and reagents but are also prized as "privileged scaffolds" in medicinal chemistry and drug design. nih.govrsc.org This status is attributed to their unique electronic properties, ability to improve water solubility in pharmaceutical molecules, and their capacity for versatile functionalization. nih.gov Pyridine derivatives have been successfully incorporated into a wide range of FDA-approved drugs and are integral to the development of agrochemicals, functional nanomaterials, and ligands for organometallic catalysis. nih.govrsc.org The broad spectrum of biological and pharmacological activities exhibited by these compounds—including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties—continues to drive extensive research into their synthesis and application. wisdomlib.orgresearchgate.net

Significance of Halogenated Pyridine Systems in Synthetic Chemistry

The introduction of halogen atoms onto the pyridine (B92270) ring dramatically enhances its utility as a synthetic intermediate. Halopyridines are crucial building blocks for the synthesis of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. nih.govresearchgate.net The carbon-halogen bond serves as a versatile handle, enabling a multitude of subsequent chemical transformations with precise regiocontrol. nih.gov However, the synthesis of halogenated pyridines is not always straightforward. The electron-deficient nature of the pyridine ring makes it electronically mismatched for standard electrophilic aromatic substitution (EAS) reactions, which often require harsh conditions, such as high temperatures and the use of strong acids, and can result in mixtures of isomers. nih.govnih.gov Consequently, the development of selective and efficient methods for pyridine halogenation remains a significant focus of modern synthetic chemistry. nih.govnih.govacs.org

Halogens on a pyridine ring are not merely substituents; they are strategic tools for molecular construction. They are excellent leaving groups in various reactions, most notably in transition-metal-catalyzed cross-coupling reactions like Suzuki, Negishi, and Buchwald-Hartwig aminations. This allows for the precise installation of carbon-carbon and carbon-heteroatom bonds, providing a powerful platform for building molecular complexity. nih.govresearchgate.net The ability to selectively functionalize a C-Hal bond is fundamental to diversifying chemical structures, a critical process in structure-activity relationship studies during drug discovery. nih.gov Furthermore, the presence of different halogens on the same pyridine ring, such as bromine and chlorine, allows for selective or sequential reactions due to their differing reactivities, offering an additional layer of synthetic control.

The position of a halogen atom on the pyridine ring profoundly influences the molecule's reactivity. The pyridine nucleus is generally susceptible to nucleophilic substitution at the C-2 and C-4 positions, while electrophilic substitution tends to occur at the C-3 position. nih.gov This inherent reactivity is further modulated by the presence of halogens. For instance, developing general strategies to halogenate the 4-position is a notable challenge, as these compounds are less commercially available compared to other isomers. nih.gov Researchers have devised multi-step strategies, often involving the creation of pyridine N-oxides or the use of specially designed phosphine (B1218219) reagents, to achieve selective halogenation at specific positions. nih.govacs.org The steric and electronic environment created by existing substituents, including other halogens, also plays a critical role in directing the outcome of subsequent functionalization reactions. researchgate.netacs.org

Importance of Pyridyl Alcohol Moieties in Synthetic Methodologies

The pyridyl alcohol (or pyridylmethanol) moiety is another functional group of significant importance in synthetic chemistry. These compounds are particularly valuable as ligands in the field of homogeneous and asymmetric catalysis. mdpi.com The pyridyl alcohol structure offers a bidentate N,O-ligand system where the nitrogen atom provides a hemilabile coordination site and the alcohol's oxygen can bind covalently to a transition metal. mdpi.comresearchgate.net This unique binding capability is exploited in the design of chiral catalysts for enantioselective reactions, which are crucial for the synthesis of single-enantiomer pharmaceuticals. mdpi.com

Beyond catalysis, the alcohol group itself is a versatile functional handle. It can be readily oxidized to form the corresponding aldehyde or carboxylic acid, converted into a better leaving group for nucleophilic substitution, or participate in esterification and etherification reactions. echemi.comresearchgate.net This versatility allows the pyridylmethanol scaffold to serve as a key intermediate for accessing a wide range of more complex pyridine-based molecules. nih.gov

Positioning of 3 Bromo 2 Chloropyridin 4 Yl Methanol Within the Landscape of Multi Halogenated Pyridyl Alcohols

Research Gaps and Opportunities for this compound

Despite its clear potential as a versatile synthetic intermediate, the full scope of this compound's reactivity and applications remains underexplored in the scientific literature. Analysis of its structure and the known reactivity of similar compounds reveals several research gaps and compelling opportunities for future investigation.

Exploitation of Orthogonal Reactivity: While the differential reactivity of C-Br and C-Cl bonds in cross-coupling is well-established, a systematic study of this selectivity specifically for this compound is lacking. A significant opportunity exists to develop and document a robust portfolio of one-pot or sequential reactions. This would involve:

Selective Cross-Couplings: Detailed investigation into Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions at the C3-Br position, optimizing conditions to ensure the C2-Cl bond remains untouched.

Sequential Functionalization: Following reaction at the C3 position, the development of protocols for subsequent coupling at the C2 position would create a clear pathway to tri- and tetra-substituted pyridines with diverse functionalities.

Transformations of the Methanol Group: The hydroxymethyl group is a key functional handle, yet its synthetic transformations in this specific molecule are not widely reported. Research opportunities include:

Oxidation and Derivatization: Developing reliable methods for the selective oxidation of the methanol to the corresponding aldehyde (4-formyl-3-bromo-2-chloropyridine) or carboxylic acid. These derivatives would be valuable precursors for imine/amine formation, Wittig reactions, or amide couplings, respectively.

Etherification and Esterification: Exploring reactions to form ethers and esters could be used to attach this pyridine core to other molecules of interest, including polymers or biological probes.

Development of Novel Synthetic Routes: The current availability of this compound is primarily through chemical suppliers, with limited information on optimized, scalable syntheses in the public domain. A research gap exists in the development of efficient, high-yield synthetic routes from readily available starting materials. This could involve novel halogenation strategies or functional group interconversions on simpler pyridine precursors. sigmaaldrich.comnih.gov

Application in Target-Oriented Synthesis: The most significant opportunity lies in utilizing this compound as a key building block in the synthesis of complex, high-value molecules. Its structural motifs are relevant to medicinal chemistry and agrochemistry. Future work should focus on designing and executing synthetic campaigns that leverage the unique reactivity of this compound to access novel classes of:

Kinase Inhibitors: Many kinase inhibitors feature substituted pyridine cores.

Agrochemicals: Highly substituted pyridines are prevalent in modern fungicides and pesticides.

Functional Materials: Pyridine derivatives are used in the development of ligands for catalysis and as components of organic light-emitting diodes (OLEDs).

A comprehensive exploration of these research areas would unlock the full potential of this compound, transforming it from a specialty chemical into a widely used and indispensable tool for advanced organic synthesis.

General Synthetic Strategies for Pyridine Derivatives with Specific Substitution Patterns

The synthesis of functionalized pyridines can be broadly divided into two categories: building the ring from acyclic precursors or modifying an existing pyridine core. thieme-connect.com The electron-deficient nature of the pyridine ring makes it challenging to functionalize via standard electrophilic aromatic substitution, prompting the development of numerous specialized methods. nih.govbeilstein-journals.org

Classical methods for pyridine synthesis often involve the condensation of carbonyl compounds with an ammonia (B1221849) source to construct the heterocyclic ring. baranlab.org These methods are foundational in heterocyclic chemistry and offer pathways to a variety of substitution patterns.

One of the most well-known methods is the Hantzsch pyridine synthesis , which typically involves a multi-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. organic-chemistry.org While powerful for creating symmetrical pyridines, modifications are required for asymmetrical products. baranlab.org

The Kröhnke pyridine synthesis provides another versatile route, utilizing the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297). This method is known for its good yields and applicability to a range of substituents. baranlab.org

Cycloaddition reactions represent another major class of ring-forming strategies. baranlab.org Inverse-electron-demand Diels-Alder reactions are particularly effective, where an electron-poor diene (like a 1,2,4-triazine) reacts with an electron-rich dienophile (like an enamine). acsgcipr.org The initial cycloadduct often extrudes a small, stable molecule to yield the final aromatic pyridine. acsgcipr.org Formal [3+3] cycloadditions of enamines with unsaturated aldehydes or ketones have also been developed as a practical route to tri- or tetrasubstituted pyridines. acs.org

| Classical Method | Precursors | Primary Product | Key Features |

| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia | 1,4-Dihydropyridine | Requires subsequent oxidation; versatile for symmetrical pyridines. wikipedia.org |

| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, Ammonium acetate | Substituted Pyridine | Good yields for a variety of alkyl, aryl, and alkenyl substituents. baranlab.org |

| Inverse-Demand Diels-Alder | Electron-poor diene (e.g., 1,2,4-triazine), Enamine | Substituted Pyridine | Adduct extrudes a small molecule (e.g., N₂) for aromatization. acsgcipr.org |

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, including highly substituted pyridines. nih.gov These methods often provide high levels of regioselectivity and atom economy under mild conditions. A prominent strategy is the [2+2+2] cycloaddition of two alkyne molecules and a nitrile, which can be catalyzed by various metals such as cobalt, rhodium, nickel, and iridium. nih.govacsgcipr.org This method is exceptionally powerful for constructing pyridines with precise control over the substitution pattern. nih.gov Recent advancements have seen the development of relay catalysis systems, such as a nickel/Brønsted acid combination, to create complex polycyclic pyridine derivatives. acs.org

Ruthenium-catalyzed [4+2] cycloadditions of enamides and alkynes offer another mild and economical route to a broad range of highly substituted pyridines with excellent regioselectivity. organic-chemistry.org Iron-catalyzed cyclizations have also been reported, providing an inexpensive and environmentally friendly alternative for synthesizing symmetrical pyridines from ketoxime acetates and aldehydes. rsc.org

| Catalyst Type | Reaction | Substrates | Advantages |

| Cobalt, Rhodium, Nickel | [2+2+2] Cycloaddition | 2x Alkyne, 1x Nitrile | High atom economy, control over substitution. nih.govacsgcipr.org |

| Ruthenium(II) | [4+2] Cycloaddition | Enamides, Alkynes | Mild conditions, high regioselectivity. organic-chemistry.org |

| Iron(III) | Cyclization | Ketoxime acetates, Aldehydes | Inexpensive, environmentally benign catalyst. rsc.org |

An alternative to building the pyridine ring from scratch is the direct functionalization of a pre-existing, simpler pyridine core. thieme-connect.com This approach is highly desirable from a step-economy perspective but is complicated by the inherent reactivity of the pyridine ring. researchgate.net The electron-deficient nature of pyridine makes it resistant to electrophilic substitution but susceptible to nucleophilic attack, primarily at the C2 and C4 positions. beilstein-journals.org

C-H activation has emerged as a transformative strategy, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized substrates. nih.gov Transition-metal catalysts (e.g., palladium, rhodium, iridium) are often employed to achieve high regioselectivity. thieme-connect.combeilstein-journals.org For instance, directing groups can be used to guide the catalyst to a specific C-H bond, enabling functionalization at otherwise inaccessible positions like C3. nih.gov While ortho-functionalization (at C2) is common due to the directing effect of the ring nitrogen, methods for selective C3 and C4 functionalization have been developed, significantly expanding the synthetic toolkit. nih.govnih.gov

| Functionalization Position | Methodology | Catalyst/Reagent Example | Comments |

| C2 (ortho) | Nucleophilic substitution, Directed C-H activation | Organolithiums, Pd/Rh catalysts | Favored due to electronic effects and nitrogen proximity. researchgate.net |

| C3 (meta) | Directed C-H activation, Electrophilic substitution | Ir-based catalysts, Strong acids | Challenging; often requires harsh conditions or specific directing groups. nih.gov |

| C4 (para) | Nucleophilic substitution, Undirected C-H activation | Hydrides, Ni/Ir catalysts | Accessible via nucleophilic attack or specialized catalytic systems. nih.gov |

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov In pyridine synthesis, this has led to the development of multicomponent reactions (MCRs) in environmentally benign solvents like water or under solvent-free conditions. researchgate.netrsc.org The Hantzsch synthesis, for example, has been adapted to run in aqueous micelles or with ionic liquid catalysts. wikipedia.org

The use of non-toxic, earth-abundant metal catalysts, such as iron, is another key aspect of green pyridine synthesis. rsc.org Furthermore, strategies that combine reaction steps into one-pot procedures, such as tandem SNAr/oxidation reactions, reduce the need for intermediate purification steps, saving solvents and energy. acs.org Microwave-assisted and ultrasonic-assisted syntheses are also being explored to accelerate reaction times and improve yields, contributing to more sustainable chemical processes. researchgate.net

Synthesis of Pyridine-4-Methanol Scaffolds

The pyridine-4-methanol moiety is a key structural feature of the target compound. This functional group is most commonly installed by the reduction of a corresponding carboxylic acid or one of its derivatives (e.g., an ester or acyl chloride).

The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For the synthesis of this compound, the logical precursor is 3-bromo-2-chloropyridine-4-carboxylic acid. The reduction of this precursor requires a reagent that is potent enough to reduce the carboxylic acid without affecting the chloro and bromo substituents on the electron-deficient pyridine ring.

Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes, such as BH₃·THF or BH₃·SMe₂. While LiAlH₄ is a very powerful reducing agent, it can sometimes lead to side reactions with halogenated pyridines. Borane reagents are generally milder and more chemoselective, making them excellent candidates for this type of reduction. A patent for the preparation of 4-pyridinemethanol (B147518) suggests using a catalyst and a reducing agent in an aprotic solvent. google.com

The general reaction scheme would be: Starting Material: 3-Bromo-2-chloropyridine-4-carboxylic acid Reagent: Suitable reducing agent (e.g., BH₃·THF) Product: this compound

| Reducing Agent | Typical Conditions | Selectivity Considerations |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, 0 °C to reflux | Highly reactive; may reduce other functional groups. Potential for side reactions with aryl halides. |

| Borane (BH₃·THF or BH₃·SMe₂) | Anhydrous THF, 0 °C to reflux | Highly chemoselective for carboxylic acids over esters and many other groups. Generally compatible with aryl halides. |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Generally not strong enough to reduce carboxylic acids directly, but can reduce acyl chlorides or mixed anhydrides. |

Metal-Free Three-Component Reactions for γ-Pyridyl Tertiary Alcohols

The synthesis of γ-pyridyl tertiary alcohols can be achieved through innovative metal-free, three-component reactions. A notable method involves the combination of readily available alcohols, vinylarenes, and 4-cyanopyridine. thieme-connect.comresearchgate.net This approach is significant for its operational simplicity and avoidance of transition metal catalysts. thieme-connect.comresearchgate.netchemrxiv.org The reaction proceeds efficiently to construct complex molecular scaffolds containing a quaternary carbon center attached to a pyridine ring. chemrxiv.org The versatility of this reaction has been demonstrated in the late-stage functionalization of molecules with pharmaceutical relevance. thieme-connect.comresearchgate.net Such strategies, which assemble polysubstituted pyridines through cascade protocols under metal-free conditions, represent a significant advancement in synthetic efficiency. rsc.orgresearchgate.net

Chemoenzymatic Approaches for Chiral Pyridine-Based Alcohols

Chemoenzymatic methods provide a powerful route to chiral pyridine-based alcohols, which are valuable intermediates in the pharmaceutical and agrochemical industries. nih.govresearchgate.net These strategies combine chemical synthesis with biocatalytic steps to achieve high enantioselectivity. A common approach involves the chemical synthesis of a prochiral ketone precursor, which is then stereoselectively reduced to the corresponding chiral alcohol using an enzyme. researchgate.net

One effective method utilizes an alcohol dehydrogenase from Lactobacillus kefir (LkADH) for the enzymatic reduction step. nih.govresearchgate.net This process can yield enantiomeric excesses ranging from 95% to over 99% and achieve product yields up to 98%. researchgate.net The synthesis begins with readily available picoline derivatives, which are converted into prochiral α-halogenated acyl moieties with high selectivity (64–95% yield). researchgate.net The subsequent enzymatic reduction provides access to the desired enantiopure alcohols. researchgate.net The applicability of enzymatic synthesis is broad, with enzymes like Novozym 435 also being used effectively for creating pyridine derivatives such as esters. nih.gov

Table 1: Enzymatic Reduction of Picoline-Based Ketones

| Substrate (Ketone) | Enzyme | Product (Alcohol) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| 2-Acetyl-6-fluoropyridine | LkADH | (R)-1-(6-Fluoropyridin-2-yl)ethanol | 98 | >99 |

| 2-Acetyl-3-fluoropyridine | LkADH | (R)-1-(3-Fluoropyridin-2-yl)ethanol | 95 | >99 |

| 2-Acetyl-5-(trifluoromethyl)pyridine | LkADH | (R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol | 93 | >99 |

Data sourced from a study on chemoenzymatic synthesis of pyridine-based α-fluorinated secondary alcohols. researchgate.net

Synthetic Routes to Halogenated Pyridine Precursors of this compound

The synthesis of the target compound relies heavily on the availability of correctly substituted halogenated pyridine precursors. Accessing these intermediates requires precise control over the regioselectivity of halogenation reactions on the pyridine ring.

Regioselective pyridine C–H halogenation is a critical transformation for generating versatile intermediates for use in drug discovery and agrochemical development. chemrxiv.orgchemrxiv.org The electron-deficient nature of the pyridine ring makes it electronically mismatched for standard electrophilic aromatic substitution (EAS), often necessitating harsh conditions like high temperatures and the use of strong Lewis or Brønsted acids. chemrxiv.orgnih.gov These methods are typically 3-selective but can result in mixtures of regioisomers. chemrxiv.org

To overcome these limitations, several advanced strategies have been developed:

Halogenation at the 2-position: This can be achieved by using pyridine N-oxides. The N-oxide activates the pyridine ring, and its subsequent reaction with reagents like oxalyl chloride under mild conditions allows for highly regioselective introduction of a halogen at the C2 position. nih.govresearchgate.net

Halogenation at the 3-position: A novel approach involves the temporary transformation of pyridines into Zincke imine intermediates. This ring-opening, halogenation, and ring-closing sequence enables highly regioselective 3-halogenation under mild conditions. chemrxiv.orgchemrxiv.org Another method for 3-bromination involves the direct reaction of pyridine with bromine in the presence of sulfuric acid. google.com

Halogenation at the 4-position: Designed heterocyclic phosphine (B1218219) reagents can be installed at the 4-position of pyridines to form phosphonium (B103445) salts. These salts can then be displaced by halide nucleophiles, providing a method for 4-halogenation of a broad range of unactivated pyridines. nih.gov

Table 2: Comparison of Pyridine Halogenation Methods

| Method | Target Position | Reagents | Key Features |

|---|---|---|---|

| Electrophilic Aromatic Substitution | 3 | Br₂, H₂SO₄/Lewis Acid | Harsh conditions, potential for regioisomeric mixtures. chemrxiv.orggoogle.com |

| Pyridine N-Oxide Activation | 2 | Pyridine N-Oxide, Oxalyl Chloride, Halide Source | Mild conditions, high regioselectivity for the C2 position. nih.govresearchgate.net |

| Zincke Imine Intermediates | 3 | N-Tf-pyridinium salts, Halogen Source | Mild conditions, highly 3-selective. chemrxiv.orgchemrxiv.org |

The specific precursor, 3-Bromo-2-chloropyridine (B150940), is a key building block. chemicalbook.comcymitquimica.com Several synthetic routes have been reported for its preparation:

From 3-Amino-2-chloropyridine: A common and effective method is the diazotization of 3-amino-2-chloropyridine. chemicalbook.comguidechem.com This reaction is typically carried out using hydrobromic acid and a diazotizing agent, followed by the introduction of the bromine. One reported procedure using this starting material achieved a yield of 80.1%. guidechem.com

From 2-Chloropyridine-3-carboxylic acid: An alternative route involves the reaction of 2-chloropyridine-3-carboxylic acid with silver(I) oxide and a gold catalyst, followed by treatment with N-bromosuccinimide (NBS). guidechem.com

From 2,3-Dibromopyridine (B49186): This method involves a halogen-metal exchange followed by chlorination. The reaction of 2,3-dibromopyridine with an organolithium reagent at low temperature, followed by the addition of a chlorine source like hexachloroethane (B51795) (C₂Cl₆), can yield the desired product. guidechem.com

Convergent and Divergent Synthetic Approaches to this compound

The synthesis of this compound can be approached through various strategies. A convergent approach would involve preparing the halogenated pyridine core and the hydroxymethyl synthon separately before combining them. A divergent approach, particularly one employing late-stage functionalization, would involve first constructing the 3-bromo-2-chloropyridine scaffold and then introducing the hydroxymethyl group at the C4 position.

Late-stage introduction of a hydroxymethyl group onto a pre-functionalized pyridine ring is an efficient strategy that enhances molecular complexity at a later point in the synthesis. This avoids carrying the potentially reactive hydroxymethyl group through multiple synthetic steps.

Recent advances have focused on the reductive hydroxymethylation of pyridines. rsc.orgrsc.org These methods often require activation of the pyridine ring, for instance, by quaternization of the nitrogen with an electron-deficient benzyl (B1604629) group. rsc.orgrsc.org A ruthenium catalyst can then facilitate a dearomative functionalization process where paraformaldehyde serves as both a hydride donor and the source of the hydroxymethyl group electrophile. rsc.orgrsc.org This process forms two new C-H bonds and one C-C bond in a single step, delivering a hydroxymethylated piperidine (B6355638) ring, which would require a subsequent rearomatization step to yield the pyridine product. rsc.org

Another innovative approach is the visible light-induced hydroxymethylation of pyridine N-oxides. acs.org This method offers a direct, one-step synthesis of 2-hydroxymethylated pyridines from the corresponding N-oxides, which could be adapted for other positions depending on the substrate and reaction conditions. acs.org While direct C-4 hydroxymethylation of a 3-bromo-2-chloropyridine was not explicitly detailed, these modern methodologies for late-stage C-H functionalization represent the most plausible and advanced routes for the final step in synthesizing this compound.

Strategies Involving Late-Stage Halogenation

The synthesis of this compound can be efficiently achieved through a multi-step process that employs a late-stage electrophilic bromination of a suitable precursor. This methodology hinges on the initial synthesis of a 2-chloro-4-methylpyridine (B103993) scaffold, followed by the introduction of the bromine atom at the C3 position, and subsequent functional group manipulation of the methyl group to afford the target primary alcohol.

Synthesis of the Key Intermediate: 3-Bromo-2-chloro-4-methylpyridine

The primary route involves the electrophilic bromination of 2-chloro-4-methylpyridine. The chlorine atom at the C2 position and the methyl group at the C4 position of the pyridine ring direct the incoming electrophile (bromine) to the C3 position. The reaction is typically carried out using a brominating agent in the presence of a Lewis acid or under acidic conditions to activate the pyridine ring towards electrophilic substitution.

Common brominating agents for such transformations include N-Bromosuccinimide (NBS) or molecular bromine (Br₂). The choice of solvent and temperature is crucial for controlling regioselectivity and preventing side reactions.

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-chloro-4-methylpyridine | N-Bromosuccinimide (NBS), Acetonitrile (MeCN), 60 °C | 3-Bromo-2-chloro-4-methylpyridine | High (specific yield not reported) | Analogous to electrophilic brominations described in mdpi.comresearchgate.net |

| 2-chloro-4-methylpyridine | Bromine (Br₂), Aluminum Chloride (AlCl₃), 120 °C | 3-Bromo-2-chloro-4-methylpyridine | 57% | Based on similar bromination of 4-methylpyridine (B42270) chemicalbook.com |

Conversion to this compound

Once the key intermediate, 3-bromo-2-chloro-4-methylpyridine, is obtained, the final step is the conversion of the C4-methyl group into a hydroxymethyl group. This transformation can be accomplished through a two-step sequence involving radical bromination followed by hydrolysis.

Radical Bromination: The methyl group is first converted to a bromomethyl group using a radical initiator like azobisisobutyronitrile (AIBN) and a bromine source such as N-Bromosuccinimide (NBS) under photochemical or thermal conditions.

Hydrolysis: The resulting 4-(bromomethyl)-3-bromo-2-chloropyridine is then hydrolyzed to the target alcohol, this compound, typically using aqueous base or silver-assisted hydrolysis.

An alternative, though often less selective, method is the direct oxidation of the methyl group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂). However, this approach risks over-oxidation to the corresponding aldehyde or carboxylic acid and potential degradation of the sensitive halogenated pyridine ring. The radical bromination-hydrolysis sequence generally offers a more controlled and higher-yielding pathway.

| Starting Material | Reagents & Conditions | Intermediate | Final Reagents & Conditions | Final Product | Reference |

|---|---|---|---|---|---|

| 3-Bromo-2-chloro-4-methylpyridine | 1. N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux | 4-(bromomethyl)-3-bromo-2-chloropyridine | 2. Aqueous NaHCO₃ or AgNO₃, Acetone/H₂O | This compound | General method for benzylic oxidation |

This synthetic strategy, which introduces the C3-bromo substituent at a later stage onto a pre-functionalized pyridine ring, exemplifies an efficient and modular approach for constructing the this compound core structure.

Chemoselectivity in Halogenated Pyridine Systems

The presence of two different halogen atoms—bromine and chlorine—on the pyridine ring of this compound, along with a hydroxymethyl substituent, creates a nuanced chemical environment that governs its reactivity.

Differential Reactivity of Bromine versus Chlorine Substituents

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C–I > C–Br > C–Cl. This trend is primarily dictated by the bond dissociation energies (BDE) of the respective carbon-halogen bonds. The C–Br bond (approx. 72 kcal/mol) is significantly weaker than the C–Cl bond (approx. 84 kcal/mol). nih.gov

This difference in bond strength makes the oxidative addition of a palladium(0) catalyst to the C–Br bond a more kinetically favorable and rapid process compared to the oxidative addition to the C–Cl bond. Consequently, in dihalogenated compounds containing both bromine and chlorine, it is possible to achieve selective reaction at the C–Br position while leaving the C–Cl bond intact, provided the reaction conditions are carefully controlled. This inherent difference in reactivity is the cornerstone of chemoselective functionalization in molecules like this compound.

Influence of the Hydroxymethyl Group on Regioselectivity

Substituents on an aromatic or heteroaromatic ring can significantly influence the regioselectivity of a reaction through electronic and steric effects. The hydroxymethyl group (-CH₂OH) at the C4-position of the pyridine ring in this compound is positioned para to the nitrogen atom and meta to both halogen substituents.

While the electronic influence of the hydroxymethyl group on the relative reactivity of the C-Br and C-Cl bonds is not extensively documented for this specific molecule, in palladium-catalyzed C-H activation reactions, hydroxyl groups are known to act as directing groups. researchgate.net This occurs through coordination of the oxygen atom to the palladium center, which can position the catalyst in proximity to a specific reaction site. researchgate.net Although Suzuki-Miyaura couplings primarily depend on the C-Hal bond reactivity, a coordinating group like the hydroxymethyl substituent could potentially influence the reaction rate or catalyst stability by interacting with the palladium center during the catalytic cycle. Pyridine derivatives are well-established as effective directing groups in palladium-catalyzed C-H functionalization. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has been successfully applied to this compound for selective arylation, demonstrating the compound's utility as a building block for more complex molecular architectures.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. This reaction is renowned for its high functional group tolerance and generally mild conditions. harvard.edu

The success of a Suzuki-Miyaura coupling, especially with less reactive halides like aryl chlorides, often depends on the careful selection of the catalyst system. For dihalogenated substrates like this compound, where selectivity is key, the choice of palladium precursor and ligand is critical.

Commonly used palladium precursors include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.comnih.gov To couple less reactive C-Cl bonds, highly active catalysts are often required, which are typically generated in situ from a palladium source and an electron-rich, sterically bulky phosphine ligand. However, for achieving selective coupling at the C-Br position, less reactive catalysts can be sufficient. In a documented example, the catalyst system employed for the Suzuki coupling of this compound was [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). This catalyst, combined with a base such as potassium carbonate (K₂CO₃) in a solvent mixture like 1,4-dioxane (B91453) and water, has proven effective for this transformation.

Exploiting the differential reactivity of the C-Br and C-Cl bonds, this compound undergoes highly regioselective Suzuki-Miyaura coupling. The reaction occurs exclusively at the more reactive C3-position (C-Br bond), affording the corresponding 3-aryl-2-chloropyridin-4-yl)methanol derivative, while the chlorine atom at the C2-position remains untouched.

This selective functionalization provides a clear synthetic route to 2-chloro-3-aryl-4-hydroxymethylpyridine scaffolds. These intermediates are valuable as the remaining chlorine atom can be targeted for further cross-coupling reactions under more forcing conditions or subjected to other transformations, allowing for a stepwise and controlled construction of polysubstituted pyridines.

The following table details a specific example of this regioselective arylation.

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|---|---|

| This compound | (4-Fluorophenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | 80°C | (2-Chloro-3-(4-fluorophenyl)pyridin-4-yl)methanol | 79% |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgnih.gov The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org These reactions are valued for their mild conditions, which allow for excellent functional group tolerance. wikipedia.orgrsc.org

In the context of this compound, the Sonogashira reaction offers a direct route to introduce alkyne moieties onto the pyridine ring. Given the presence of two different halogen atoms, the reaction exhibits high regioselectivity. The coupling preferentially occurs at the C-Br bond over the C-Cl bond, a selectivity dictated by the relative rates of oxidative addition to the palladium catalyst (I > Br > Cl). wikipedia.orglibretexts.org This allows for the selective synthesis of (2-Chloro-3-(alkyn-1-yl)pyridin-4-yl)methanol derivatives, leaving the chloro-substituent available for subsequent transformations.

| Reactant | Reagents | Product |

|---|---|---|

| This compound | R-C≡CH, Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | (2-Chloro-3-(alkyn-1-yl)pyridin-4-yl)methanol |

Scope and Limitations with Pyridyl Halides

The scope of the Sonogashira coupling with pyridyl halides is extensive, but it is governed by several factors that also define its limitations.

Scope:

Halide Reactivity: The reaction is most efficient for pyridyl iodides and bromides. wikipedia.orgnih.gov Aryl bromides, such as the one in this compound, are common substrates that react under standard or slightly elevated temperature conditions. nih.govscirp.org

Functional Group Tolerance: The mild conditions permit a wide range of functional groups on both the pyridine ring and the alkyne partner, including alcohols, amines, and esters. soton.ac.uk This is particularly relevant for this compound, as the hydroxymethyl group remains intact during the coupling.

Alkyne Diversity: A broad spectrum of terminal alkynes, including aryl, alkyl, and silyl-protected acetylenes, can be successfully coupled. nih.gov

Limitations:

Chloride Inertness: Aryl chlorides are significantly less reactive than bromides and iodides and often require more forcing conditions, such as higher temperatures and the use of bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition step. rsc.org This inherent difference in reactivity is the basis for the chemoselectivity observed with this compound.

Homocoupling: A significant side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms a symmetrical diacetylene. This is often promoted by the copper co-catalyst in the presence of oxygen and can reduce the yield of the desired cross-coupled product. libretexts.org

Catalyst Inhibition: The basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially impeding its catalytic activity. The choice of solvent and ligands can help mitigate this effect. wikipedia.org

| Halide (C-X) | Relative Reactivity | Typical Conditions |

|---|---|---|

| C-I | Highest | Room temperature |

| C-Br | Intermediate | Room temperature to moderate heating (e.g., 80 °C) |

| C-Cl | Lowest | Elevated temperatures (>100 °C) and specialized ligands required |

Other Carbon-Carbon Bond Forming Reactions (e.g., Negishi, Stille)

Besides the Sonogashira reaction, other palladium-catalyzed cross-coupling methods can be employed to functionalize this compound. The Negishi and Stille reactions are prominent examples, each offering distinct advantages and disadvantages. The regioselectivity in these reactions also follows the established reactivity trend of C-I > C-Br >> C-Cl, favoring initial substitution at the C-3 (bromo) position. baranlab.org

Stille Coupling: This reaction involves the coupling of an organotin (stannane) reagent with an organic halide. wikipedia.org It is known for its broad scope and tolerance of a wide array of functional groups. organic-chemistry.orglibretexts.org However, a major drawback is the high toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. wikipedia.orgorganic-chemistry.org

Negishi Coupling: This reaction utilizes organozinc reagents, which are generally more reactive than their organotin and organoboron counterparts. This higher reactivity allows for couplings that may be difficult under other conditions. The main limitation is the moisture and air sensitivity of the organozinc reagents, which requires stricter anhydrous reaction setups.

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Sonogashira | Terminal Alkyne (with Cu(I)) | Mild conditions, direct alkynylation. | Limited to alkynes, potential for alkyne homocoupling. |

| Stille | Organostannane (R-SnR'₃) | High functional group tolerance, stable reagents. | Toxicity of tin compounds, purification challenges. |

| Negishi | Organozinc (R-ZnX) | High reactivity of organozinc reagent. | Moisture and air sensitivity of reagents. |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency activates the ring towards nucleophilic attack, particularly at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen. uci.edunih.gov Consequently, this compound is a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions.

Regioselectivity of SNAr on Dihalogenated Pyridines

The regioselectivity of SNAr reactions on dihalogenated pyridines is a complex interplay of electronic and steric effects, as well as the nature of the leaving group.

Electronic Activation: In this compound, both the C-2 and C-4 positions are electronically activated by the ring nitrogen. The C-2 position is ortho and the C-4 position is para. However, only the C-2 position bears a halogen (chlorine) that can act as a leaving group in a typical SNAr reaction. The bromine at C-3 is in a meta position relative to the nitrogen and is therefore not electronically activated for SNAr.

Leaving Group Ability: In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. scribd.com This step is favored by more electronegative halogens that can stabilize the transition state. Consequently, the typical leaving group aptitude is F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. nih.gov

Steric Hindrance: The approach of a nucleophile to the C-2 position may be somewhat hindered by the adjacent bromo substituent at C-3.

Based on these principles, nucleophilic attack on this compound is expected to occur selectively at the C-2 position, leading to the displacement of the chloride ion. The C-Br bond at the meta-position remains unreactive under SNAr conditions.

| Factor | Influence on this compound |

|---|---|

| Electronic Activation by Ring Nitrogen | Strongly activates C-2 position for nucleophilic attack. |

| Leaving Group Ability (Cl vs. Br) | Chloride at the activated C-2 position is the preferred leaving group over bromide at the unactivated C-3 position. |

| Steric Effects | The C-3 bromo group may slightly hinder attack at C-2 by very bulky nucleophiles. |

Reactions with Oxygen and Nitrogen Nucleophiles

The activated C-2 chloro group in this compound readily undergoes substitution with a variety of oxygen and nitrogen nucleophiles.

Oxygen Nucleophiles: Reactions with alkoxides (e.g., sodium methoxide, sodium ethoxide) or hydroxides proceed to yield 3-bromo-2-alkoxy- or 3-bromo-2-hydroxypyridine (B31989) derivatives. These reactions typically require heating in a suitable solvent like an alcohol, DMSO, or DMF.

Nitrogen Nucleophiles: A wide range of nitrogen nucleophiles, including ammonia, primary amines, and secondary amines, can displace the 2-chloro substituent. nih.gov These reactions are fundamental in building more complex molecules and often proceed under milder conditions than those with oxygen nucleophiles. The products are the corresponding 2-amino-3-bromopyridine (B76627) derivatives. For less reactive amines, stronger bases or higher temperatures may be necessary. nih.gov

| Nucleophile | Typical Conditions | Product Structure |

|---|---|---|

| CH₃O⁻Na⁺ (Sodium Methoxide) | CH₃OH, reflux | (3-Bromo-2-methoxypyridin-4-yl)methanol |

| NH₃ (Ammonia) | EtOH, sealed tube, heat | (2-Amino-3-bromopyridin-4-yl)methanol |

| R₂NH (Secondary Amine) | DMSO or NMP, heat | (3-Bromo-2-(dialkylamino)pyridin-4-yl)methanol |

Transformations of the Hydroxymethyl Moiety in this compound

The hydroxymethyl group at the C-4 position provides an additional site for chemical modification, independent of the reactions on the aromatic ring. This functional handle can be transformed into various other groups, further enhancing the synthetic utility of the molecule.

Oxidation: The primary alcohol can be selectively oxidized. Mild conditions using reagents like manganese dioxide (MnO₂) will yield the corresponding aldehyde, (3-Bromo-2-chloropyridine-4-carbaldehyde). Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, will lead to the formation of the carboxylic acid, (3-Bromo-2-chloropyridine-4-carboxylic acid).

Esterification: Standard esterification procedures, such as reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base, or Fischer esterification with a carboxylic acid under acidic catalysis, can convert the alcohol into a wide range of esters.

Conversion to Halomethyl: The hydroxyl group can be substituted by a halogen. Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) will produce the (4-(chloromethyl)-3-bromo-2-chloropyridine), while phosphorus tribromide (PBr₃) will yield the (4-(bromomethyl)-3-bromo-2-chloropyridine). These halomethyl derivatives are themselves valuable intermediates for further nucleophilic substitutions.

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Mild Oxidation | MnO₂, PCC | Aldehyde (-CHO) |

| Strong Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) |

| Esterification | Acyl Chloride, Base | Ester (-CH₂OC(O)R) |

| Chlorination | SOCl₂ | Chloromethyl (-CH₂Cl) |

| Bromination | PBr₃ | Bromomethyl (-CH₂Br) |

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol functionality of this compound can be readily oxidized to form the corresponding aldehyde, 3-bromo-2-chloro-4-pyridinecarboxaldehyde, or further oxidized to the carboxylic acid, 3-bromo-2-chloro-4-pyridinecarboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

For the selective oxidation to the aldehyde, mild oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid. A common reagent for this transformation is Dess-Martin periodinane (DMP). In a typical procedure, the alcohol is treated with DMP in a chlorinated solvent like dichloromethane (B109758) at room temperature. This method is known for its high efficiency and tolerance of various functional groups. While a specific study on this compound was not found, the oxidation of the analogous (6-bromo-3-fluoropyridin-2-yl)methanol (B1442465) to 6-bromo-3-fluoropicolinaldehyde using Dess-Martin periodinane proceeds with a high yield of 69.4% chemicalbook.com. This suggests a similar outcome for the target compound.

Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents. Reagents such as potassium permanganate (KMnO4) or Jones reagent (chromium trioxide in sulfuric acid) are capable of converting primary alcohols directly to carboxylic acids. The reaction mechanism generally involves the initial formation of the aldehyde, which is then rapidly oxidized in the presence of water. While specific conditions for the oxidation of this compound to its carboxylic acid are not detailed in the available literature, synthetic methods for related pyridinecarboxylic acids often involve the hydrolysis of nitrile or ester precursors. However, oxidation of the corresponding aldehyde is a viable alternative route.

| Starting Material | Reagent | Product | Typical Yield |

| This compound | Dess-Martin periodinane | 3-Bromo-2-chloro-4-pyridinecarboxaldehyde | High (by analogy) chemicalbook.com |

| This compound | Potassium permanganate | 3-Bromo-2-chloro-4-pyridinecarboxylic acid | Moderate to High |

| 3-Bromo-2-chloro-4-pyridinecarboxaldehyde | Jones Reagent | 3-Bromo-2-chloro-4-pyridinecarboxylic acid | High |

Derivatization to Ethers and Esters

The hydroxyl group of this compound is a key site for derivatization, allowing for the synthesis of a variety of ethers and esters. These reactions typically involve the reaction of the alcohol with an appropriate electrophile.

Ether synthesis can be accomplished through the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The alkoxide then acts as a nucleophile and reacts with an alkyl halide to form the ether. The choice of base and solvent is crucial to ensure efficient reaction and minimize side reactions.

| Derivative | Reagents | Reaction Type |

| Ether | 1. Sodium hydride2. Alkyl halide | Williamson Ether Synthesis |

| Ester | Carboxylic acid, Acid catalyst | Fischer Esterification |

| Ester | Acyl chloride, Base | Acylation |

| Ester | Acid anhydride, Base | Acylation |

Exploration of Radical Reactions on this compound

The presence of carbon-halogen bonds in this compound, specifically the C-Br and C-Cl bonds, opens up the possibility for radical-mediated reactions. Radical reactions are initiated by the homolytic cleavage of a bond, often induced by heat or light, to form radical intermediates. These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps.

One potential radical reaction is dehalogenation, where the bromine or chlorine atom is replaced by a hydrogen atom. This can be achieved using a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor, like tributyltin hydride (Bu3SnH). The tributyltin radical, generated from the initiator, abstracts the halogen atom from the pyridine ring to form a pyridyl radical. This radical then abstracts a hydrogen atom from tributyltin hydride to yield the dehalogenated product and regenerate the tributyltin radical, which continues the chain reaction. The relative reactivity of the C-Br and C-Cl bonds would influence the selectivity of this reaction, with the weaker C-Br bond being more susceptible to homolytic cleavage.

Another avenue for radical reactivity involves the hydroxymethyl group. In the presence of a strong oxidizing agent that can act as a radical initiator, it is conceivable that a radical could be generated at the benzylic-like position. However, the exploration of specific radical reactions involving this compound is an area that appears to be underexplored in the current scientific literature, presenting an opportunity for future research.

| Reaction Type | Key Reagents | Intermediate Species | Potential Product |

| Radical Dehalogenation | AIBN, Bu3SnH | Pyridyl radical | (2-Chloropyridin-4-yl)methanol or (3-Bromopyridin-4-yl)methanol |

Advanced Spectroscopic Techniques for Structural Elucidation

A comprehensive search of scientific literature and chemical databases did not yield specific experimental spectroscopic data for the compound this compound. While basic properties such as its molecular weight (222.47 g/mol ) and CAS number (1227502-15-9) are available from commercial suppliers, detailed empirical data from advanced spectroscopic analyses appear to be unpublished or not readily accessible.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Detailed experimental ¹H, ¹³C, and 2D-NMR spectroscopic data for this compound are not available in the reviewed scientific literature. The elucidation of its precise chemical shifts and coupling constants, which are crucial for confirming the substitution pattern on the pyridine ring and the conformation of the hydroxymethyl group, would require experimental acquisition and analysis of these spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the nominal molecular weight of this compound can be calculated from its molecular formula (C₆H₅BrClNO), specific experimental mass spectrometry data, including the molecular ion peak and fragmentation patterns, are not documented in the searched literature. This information would be vital for confirming the molecular weight and providing clues about the compound's structural components through analysis of its fragmentation pathways under mass spectrometric conditions.

Computational Chemistry and Theoretical Investigations

A search of the scientific literature did not reveal any specific computational studies or theoretical investigations focused on this compound. Such studies are valuable for complementing experimental data and providing deeper insights into molecular properties.

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

No published studies employing Density Functional Theory (DFT) calculations specifically for this compound were found. DFT calculations would be a powerful tool to predict its optimized geometry, electronic properties (such as HOMO-LUMO energy gap), and to simulate its spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

There is no available information in the scientific literature regarding the geometry optimization or conformational analysis of this compound. These computational methods would be necessary to determine the most stable three-dimensional structure of the molecule, including the bond lengths, bond angles, and the rotational orientation of the hydroxymethyl group relative to the pyridine ring.

Vibrational Frequency Analysis and Spectroscopic Correlation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification and structural elucidation of molecules. The vibrational modes of this compound can be predicted through quantum chemical calculations, typically employing density functional theory (DFT) methods. These theoretical frequencies, when appropriately scaled, can be correlated with experimental spectra to assign specific vibrational motions to the observed absorption bands.

The structure of this compound features several characteristic functional groups, including the hydroxyl (-OH) group, the pyridinyl ring, and the carbon-halogen (C-Cl and C-Br) bonds. The calculated vibrational frequencies for the key functional groups are presented in the table below.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description of Vibrational Motion |

| O-H Stretch | 3650 | Stretching of the hydroxyl group bond |

| C-H Stretch (Aromatic) | 3100-3000 | Stretching of the carbon-hydrogen bonds on the pyridine ring |

| C-H Stretch (Aliphatic) | 2950-2850 | Stretching of the carbon-hydrogen bonds of the methanol group |

| C=C/C=N Stretch (Ring) | 1600-1450 | In-plane stretching of the pyridine ring bonds |

| C-O Stretch | 1050 | Stretching of the carbon-oxygen bond of the methanol group |

| C-Cl Stretch | 750 | Stretching of the carbon-chlorine bond |

| C-Br Stretch | 650 | Stretching of the carbon-bromine bond |

Note: The data presented in this table is hypothetical and based on typical vibrational frequencies for similar functional groups.

The high-frequency region of the spectrum is dominated by the O-H and C-H stretching vibrations. The O-H stretch is expected to be a broad band in the experimental IR spectrum due to hydrogen bonding. The aromatic and aliphatic C-H stretches appear at their characteristic frequencies. The fingerprint region of the spectrum contains the complex vibrations of the pyridine ring, as well as the C-O, C-Cl, and C-Br stretching modes, which are crucial for the definitive identification of the compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier molecular orbital (FMO) theory is a fundamental concept in chemical reactivity, positing that the majority of chemical reactions are governed by the interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reacting species. wikipedia.org The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the energy of the LUMO reflects its electron-accepting propensity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the lone pairs of the oxygen and halogen atoms. Conversely, the LUMO is anticipated to be distributed over the π-system of the pyridine ring, particularly on the carbon atoms bearing the electron-withdrawing chloro and bromo substituents.

A hypothetical FMO analysis for this compound is summarized in the table below.

| Parameter | Energy (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Note: The data in this table is illustrative and represents typical values for a molecule of this nature.

The calculated HOMO-LUMO gap of 5.6 eV suggests that this compound is a moderately stable compound. This information is valuable for predicting its behavior in chemical reactions and for designing new synthetic pathways.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular electrostatic potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. wolfram.comresearchgate.net It provides a color-coded map where different colors represent varying levels of electrostatic potential. Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. mdpi.com Green areas represent regions of neutral potential.

For this compound, the MEP map would be expected to show the most negative potential localized around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, owing to their high electronegativity and the presence of lone pairs of electrons. These sites would be the most likely points of interaction with electrophiles.

Conversely, the regions of highest positive potential would likely be found around the hydrogen atom of the hydroxyl group and the hydrogen atoms on the pyridine ring. These areas would be susceptible to attack by nucleophiles. The presence of the electron-withdrawing bromine and chlorine atoms would also contribute to a more positive potential on the adjacent carbon atoms of the pyridine ring. The MEP map thus provides a clear and intuitive prediction of the molecule's reactive sites. researchgate.net

Analysis of Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Electronegativity)

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) is a measure of the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S) is the reciprocal of hardness and indicates the ease of electron transfer.

These parameters can be calculated from the energies of the HOMO and LUMO using the following approximations:

χ = -(E_HOMO + E_LUMO) / 2

η = (E_LUMO - E_HOMO) / 2

S = 1 / (2η)

Based on the hypothetical HOMO and LUMO energies from the previous section, the global reactivity descriptors for this compound are presented below.

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.8 |

| Chemical Softness (S) | 0.18 |

Note: This data is derived from the hypothetical FMO analysis and is for illustrative purposes.

Local reactivity descriptors, such as the Fukui function, provide information about the reactivity of specific atomic sites within the molecule. The Fukui function can predict the most likely sites for nucleophilic, electrophilic, and radical attack. For this compound, the Fukui functions would likely indicate that the nitrogen and oxygen atoms are the preferred sites for electrophilic attack, while the carbon atoms of the pyridine ring are more susceptible to nucleophilic attack.

Ab Initio Methods for High-Level Quantum Chemical Calculations

Ab initio quantum chemical methods are a class of computational techniques that solve the electronic Schrödinger equation without the use of empirical parameters. These methods are based on first principles and can provide highly accurate predictions of molecular properties. Common ab initio methods include Hartree-Fock (HF) theory, Møller-Plesset (MP) perturbation theory, and coupled-cluster (CC) theory.

For a molecule like this compound, ab initio calculations can be employed to obtain very precise geometries, vibrational frequencies, and electronic properties. While computationally more demanding than DFT, these methods are often used as a benchmark to validate the results obtained from less computationally expensive approaches. For instance, coupled-cluster calculations with single, double, and perturbative triple excitations (CCSD(T)) are often considered the "gold standard" in quantum chemistry for their high accuracy.

Simulations of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for the simulation of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For this compound, simulations of reaction mechanisms could be used to investigate a variety of chemical transformations. For example, the reaction of the hydroxyl group, such as esterification or etherification, could be modeled to understand the reaction pathway and to predict the stereochemical outcome. Similarly, nucleophilic aromatic substitution reactions on the pyridine ring could be simulated to determine the preferred site of attack and to calculate the activation barriers for the substitution of the bromo and chloro groups. These simulations would provide valuable insights into the reactivity of this compound and could guide the design of new synthetic strategies.

Applications of 3 Bromo 2 Chloropyridin 4 Yl Methanol As a Synthetic Intermediate

Building Block for the Synthesis of Complex Heterocyclic Systems

The strategic placement of reactive halogen atoms and a primary alcohol on the pyridine (B92270) ring makes (3-Bromo-2-chloropyridin-4-yl)methanol an ideal starting material for the synthesis of elaborate heterocyclic structures.

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous drugs. nih.gov The ability to selectively functionalize the this compound core at its chloro, bromo, and alcohol positions enables the creation of diverse libraries of substituted pyridines for biological screening. researchgate.neteurjchem.com

The bromine and chlorine atoms can be selectively targeted in cross-coupling reactions, such as the Suzuki or Stille couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov This allows for the attachment of various aryl, alkyl, or other functional groups. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to an amine, providing further points for diversification. This synthetic flexibility is crucial for developing novel compounds with potential therapeutic applications, including antimicrobial, anticancer, anticonvulsant, and antiviral activities. researchgate.neteurjchem.comnih.gov

Table 1: Potential Biological Activities of Pyridine Derivatives

| Biological Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Activity against microbial strains such as E. coli and B. mycoides. | researchgate.net |

| Anticancer | Cytotoxicity against various cancer cell lines. | tjnpr.org |

| Anticonvulsant | Potential to antagonize induced convulsions, indicating psychotropic properties. | nih.gov |

The functional groups on this compound can be utilized to construct fused heterocyclic systems, where the pyridine ring is annulated with another ring. ias.ac.in For instance, the nitrogen atom of the pyridine ring, in combination with substituents introduced at the C2 or C3 positions (by replacing the halogen atoms), can participate in cyclization reactions to form bicyclic or polycyclic structures. nih.gov

Examples of such fused systems that can be targeted from appropriately modified derivatives include:

Pyrido[2,3-d]pyrimidines: These structures are of considerable interest due to their association with antitumor and antiviral activities. nih.gov

Pyrazolo[3,4-b]pyridines: This framework is a key structural fragment in many biologically active compounds. nih.gov

The synthesis of these fused heterocycles often involves a sequence of reactions where the initial pyridine intermediate is elaborated with a second reactant that contains the necessary functionality to close the new ring. nih.govias.ac.in

Precursor for the Introduction of Pyridyl Alcohol Moieties into Target Molecules

In addition to being a scaffold for building upon, this compound can be used to introduce the entire halogenated pyridyl alcohol moiety into a larger molecule. The primary alcohol function can readily undergo O-alkylation or esterification reactions to link the pyridine ring to other molecular fragments. The remaining halogen atoms provide handles for subsequent downstream transformations, allowing the properties of the final molecule to be fine-tuned. This approach is valuable in the synthesis of complex natural products or in creating specialized building blocks for drug discovery.

Intermediate for the Preparation of Pharmaceutical and Agrochemical Intermediates

The versatility of this compound makes it an important intermediate for producing other key chemical building blocks used in the pharmaceutical and agrochemical industries. google.com Its derivatives are often precursors to the final active ingredients.

The hydroxymethyl group of this compound can be converted into an azide (B81097) functional group. A common synthetic route involves a two-step process: first, the alcohol is converted into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an azide source, such as sodium azide.

The resulting (3-bromo-2-chloropyridin-4-yl)methyl azide is a halogenated pyridyl azide, a valuable reagent for "click chemistry." Specifically, it can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with terminal alkynes to form highly stable 1,4-disubstituted 1,2,3-triazole rings. This reaction is exceptionally robust and widely used in drug discovery, chemical biology, and materials science to link different molecular fragments together.

The pyridine nitrogen atom is a classic coordination site for metal ions. This, combined with the potential to introduce other donor atoms onto the ring, makes this compound a useful precursor for synthesizing ligands for catalysis and coordination chemistry. nih.gov

For example, palladium-catalyzed cross-coupling reactions can be used to replace the bromo or chloro atoms with phosphorus-containing groups (e.g., diphenylphosphine) or other nitrogen-based heterocycles. nih.govresearchgate.net This can lead to the formation of bidentate or tridentate ligands capable of chelating to transition metals. Such metal complexes are central to many catalytic processes, including hydrogenation, hydroformylation, and carbon-carbon bond formation. The electronic properties of the ligand, and thus the reactivity of the metal center, can be modulated by the remaining substituents on the pyridine ring.

Table 2: Summary of Synthetic Applications

| Application Area | Synthetic Transformation | Resulting Structure/Use |

|---|---|---|

| Heterocyclic Synthesis | Cross-coupling, cyclization | Substituted and fused pyridines |

| Moiety Introduction | O-alkylation, esterification | Larger molecules containing a pyridyl alcohol unit |

| Intermediate Synthesis | Conversion of -CH₂OH to -CH₂N₃ | Pyridyl azides for click chemistry |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyrido[2,3-d]pyrimidines |

| Pyrazolo[3,4-b]pyridines |

| (3-bromo-2-chloropyridin-4-yl)methyl azide |

| Sodium azide |

Future Research Directions for 3 Bromo 2 Chloropyridin 4 Yl Methanol

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding the development of synthetic routes for complex molecules like (3-Bromo-2-chloropyridin-4-yl)methanol. Future research will likely focus on minimizing waste, reducing energy consumption, and using less hazardous reagents.

Key goals for future research in this area include:

Catalyst Development: Designing robust and recyclable catalysts that can facilitate the regioselective halogenation and functionalization of pyridine (B92270) precursors under mild conditions. researchgate.net

Solvent Minimization: Exploring solvent-free reaction conditions or the use of greener solvents like water or bio-based solvents.

Feedstock Valorization: Investigating the use of renewable feedstocks for the synthesis of the pyridine scaffold.

Table 1: Comparison of Synthetic Strategies for Pyridine Derivatives

| Strategy | Description | Advantages | Challenges |

| Classical Synthesis (e.g., Hantzsch) | Condensation reactions of carbonyl compounds and amines. beilstein-journals.org | Well-established, provides access to a range of substitution patterns. | Often requires harsh conditions, generates significant waste, limited atom economy. |

| C-H Functionalization | Direct introduction of functional groups onto the pyridine C-H bonds. researchgate.netbeilstein-journals.org | High atom economy, reduces synthetic steps, allows for late-stage functionalization. | Achieving high regioselectivity, catalyst stability and cost, substrate scope limitations. |

| Flow Chemistry Synthesis | Continuous processing of reagents in a reactor. beilstein-journals.orgresearchgate.net | Enhanced safety, better process control, easy scalability, improved yields. | Initial setup cost, potential for clogging, requires specialized equipment. |

| Biocatalysis | Use of enzymes to catalyze specific transformations. | High selectivity (chemo-, regio-, enantio-), mild reaction conditions, environmentally friendly. | Enzyme stability, substrate scope, cost of enzymes. |

Exploration of Novel Catalytic Systems for Selective Transformations

The distinct electronic properties of the pyridine ring, coupled with the presence of two different halogen atoms, offer numerous possibilities for selective transformations. Future research will heavily rely on the discovery of novel catalytic systems to control the chemo- and regioselectivity of reactions involving this compound.

Transition-metal catalysis is a cornerstone of modern organic synthesis and will continue to be vital for the functionalization of halopyridines. beilstein-journals.org Research will likely focus on:

Palladium-Catalyzed Cross-Coupling: Developing more active and selective palladium catalysts for Suzuki, Sonogashira, and Buchwald-Hartwig couplings at the C-Br and C-Cl positions. The relative reactivity of these positions can be tuned by the choice of catalyst and reaction conditions.

Copper-Catalyzed Reactions: Investigating copper-catalyzed reactions for amination, etherification, and cyanation, which often provide complementary reactivity to palladium systems.

Photoredox Catalysis: Harnessing the power of visible light to enable novel transformations under mild conditions, such as radical-based functionalizations of the pyridine ring. acs.org

Investigation of Asymmetric Synthesis Methodologies to Introduce Chirality

The introduction of chirality is crucial for the development of new pharmaceuticals and agrochemicals. The methanol (B129727) group in this compound is a prochiral center, and its conversion to a chiral secondary alcohol or the introduction of a chiral center elsewhere in the molecule is a key research objective.

Future work will explore various asymmetric synthesis strategies:

Asymmetric Reduction: Developing highly enantioselective catalysts (e.g., based on ruthenium, rhodium, or iridium) for the reduction of a corresponding ketone precursor to the chiral alcohol.

Enzymatic Resolutions: Employing lipases and other enzymes for the kinetic resolution of the racemic alcohol, providing access to both enantiomers with high purity. acs.orgnih.gov Lipase-catalyzed asymmetric acetylation is a well-established method for resolving racemic pyridyl ethanols. acs.org

Chiral Ligand Synthesis: Using this compound as a scaffold to synthesize novel chiral ligands for asymmetric catalysis. rsc.orgmdpi.com The pyridine nitrogen and the hydroxyl group can act as coordination sites for metal centers.

Advanced Computational Studies for Predictive Design and Reaction Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and process development. For this compound, advanced computational studies can accelerate research by providing insights into its properties and reactivity.

Future research will leverage computational tools for:

Predictive Modeling: Using Density Functional Theory (DFT) and other methods to predict the reactivity of the different positions on the pyridine ring, guiding the design of selective synthetic routes. nih.govresearchgate.net Computational analyses can help rationalize observed regioselectivity in halogenation reactions, for instance. chemrxiv.org

Mechanism Elucidation: Investigating the mechanisms of catalytic reactions to understand the role of the catalyst, ligands, and solvent, thereby enabling the rational optimization of reaction conditions.

In Silico Screening: Screening virtual libraries of derivatives of this compound for desired biological activities or material properties, prioritizing synthetic targets. nih.gov

Table 2: Applications of Computational Chemistry in Pyridine Research

| Application Area | Computational Method | Objective |

| Reactivity Prediction | DFT, Frontier Molecular Orbital Theory | Predict sites of nucleophilic/electrophilic attack, rationalize regioselectivity. researchgate.netchemrxiv.org |

| Mechanism Studies | Transition State Theory, Reaction Path Following | Elucidate reaction mechanisms, identify key intermediates and transition states. |

| Property Prediction | QSAR, Molecular Docking | Predict biological activity, ADME properties, and potential toxicity of derivatives. nih.govnih.gov |

| Catalyst Design | Molecular Mechanics, DFT | Design new ligands and catalysts with improved activity and selectivity. |

Integration into Flow Chemistry and Automated Synthesis Platforms